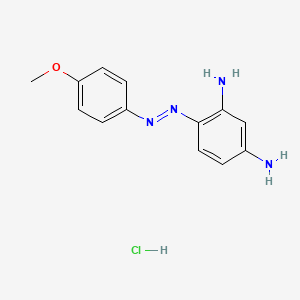

Methoxy Red

Description

The exact mass of the compound Methoxy Red is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methoxy Red suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy Red including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

68936-13-0 |

|---|---|

Molecular Formula |

C13H14N4O |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine |

InChI |

InChI=1S/C13H14N4O/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15/h2-8H,14-15H2,1H3 |

InChI Key |

CICOCOPSWDGVSR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Methoxy-X04: A Comprehensive Technical Guide for Neuroscience Research

This guide provides an in-depth exploration of Methoxy-X04, a pivotal fluorescent tool in contemporary neuroscience. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding of Methoxy-X04's application, grounded in field-proven insights and rigorous scientific principles. Here, we dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Introduction: The Rise of a Premier Amyloid Probe

The study of neurodegenerative diseases, particularly Alzheimer's disease (AD), hinges on the accurate detection and quantification of hallmark pathological protein aggregates. Methoxy-X04, a derivative of Congo Red, has emerged as a superior fluorescent probe for this purpose.[1][2][3] Unlike its predecessors, Methoxy-X04 possesses the crucial ability to cross the blood-brain barrier, enabling non-invasive in vivo imaging of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in living animals.[1][3][4] This key characteristic has revolutionized the study of disease progression and the evaluation of therapeutic interventions in animal models of AD.

This guide will provide a comprehensive overview of Methoxy-X04, from its fundamental chemical properties and binding mechanisms to detailed protocols for its use in cutting-edge neuroscience research.

Physicochemical and Photophysical Properties

Methoxy-X04 is a small, lipophilic molecule, a modification of Congo Red that lacks acidic groups, which contributes to its enhanced brain permeability.[2][3] Its molecular structure allows it to intercalate with the cross-beta sheet structures characteristic of amyloid fibrils.

| Property | Value | Source(s) |

| Molecular Weight | 344.4 g/mol | [3] |

| Binding Affinity (Ki) | 26.8 nM for Aβ fibrils | [2][3] |

| Excitation Maximum (λex) | ~370 nm | |

| Emission Maximum (λem) | ~452 nm | |

| Solubility | Sparingly soluble in aqueous buffers; soluble in DMSO | [5] |

Mechanism of Action: Selective Binding to Amyloid Fibrils

The utility of Methoxy-X04 in neuroscience research stems from its high affinity and selectivity for the β-pleated sheet conformation found in amyloid plaques and NFTs.[1][2] This binding is non-covalent and stable, allowing for long-term imaging of these pathological structures.[1][4] Once bound, Methoxy-X04 exhibits a significant enhancement in its fluorescence quantum yield, enabling clear visualization against the background of healthy brain tissue.

Below is a diagram illustrating the binding principle of Methoxy-X04 to amyloid-beta fibrils.

Caption: Methoxy-X04 crosses the blood-brain barrier and binds to amyloid-β plaques, resulting in fluorescence.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the use of Methoxy-X04 in both in vivo and ex vivo applications.

In Vivo Two-Photon Imaging in Animal Models

Two-photon microscopy is the preferred method for in vivo imaging with Methoxy-X04 due to its ability to penetrate deep into scattering tissue with reduced phototoxicity.[6]

4.1.1. Methoxy-X04 Solution Preparation (for Injection)

-

Objective: To prepare a sterile, injectable solution of Methoxy-X04.

-

Materials:

-

Methoxy-X04 powder

-

Dimethyl sulfoxide (DMSO)

-

Propylene glycol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Sterile filters (0.22 µm)

-

-

Protocol:

-

Prepare a stock solution of Methoxy-X04 at 5 mg/mL.[4]

-

In a sterile tube, dissolve the required amount of Methoxy-X04 powder in 10% DMSO.[4]

-

Add 45% propylene glycol to the solution and mix thoroughly.[4]

-

Add 45% PBS (pH 7.4) to reach the final volume and mix until a homogenous solution is formed.[3][4]

-

Sterile-filter the final solution using a 0.22 µm syringe filter.

-

The solution can be stored at 4°C for up to two months.[4]

-

4.1.2. Animal Administration

-

Objective: To systemically administer Methoxy-X04 to an animal model for in vivo imaging.

-

Routes of Administration:

-

Intraperitoneal (i.p.) Injection: A commonly used and less invasive method. A typical dose is 10 mg/kg body weight, administered 24 hours prior to imaging.[1][2][3][4]

-

Intravenous (i.v.) Injection: Allows for more rapid distribution. A typical dose is 5-10 mg/kg body weight, with imaging performed 30-60 minutes post-injection.[2][3][7]

-

-

Protocol (i.p. Injection):

-

Accurately weigh the animal to determine the correct injection volume.

-

Draw the calculated volume of the Methoxy-X04 solution into a sterile syringe with an appropriate gauge needle (e.g., 27G).

-

Gently restrain the animal and lift its hindquarters.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

-

Inject the solution slowly and smoothly.

-

Return the animal to its cage and monitor for any adverse reactions.

-

4.1.3. Two-Photon Microscopy Settings

-

Objective: To optimize imaging parameters for detecting Methoxy-X04 fluorescence.

-

Typical Settings:

-

Excitation Wavelength: 740-750 nm.[6]

-

Emission Filter: 435-485 nm or a similar blue channel filter.[6]

-

Laser Power: Keep laser power at the lowest level necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.

-

Imaging Depth: Methoxy-X04 allows for imaging of plaques deep within the cortex.

-

The workflow for in vivo imaging is summarized in the diagram below:

Caption: Step-by-step workflow for in vivo imaging of amyloid plaques using Methoxy-X04.

Ex Vivo and In Vitro Staining of Brain Tissue

Methoxy-X04 is also highly effective for staining amyloid plaques in fixed brain sections.

-

Objective: To label amyloid plaques in post-mortem brain tissue.

-

Materials:

-

Fixed brain tissue (e.g., paraformaldehyde-fixed)

-

Cryostat or vibratome for sectioning

-

Methoxy-X04 staining solution (e.g., 0.1 mg/mL in 50% ethanol with 0.1% NaOH)

-

Ethanol series (100%, 95%, 70%)

-

Distilled water

-

Mounting medium

-

-

Protocol:

-

Section the fixed brain tissue to the desired thickness (e.g., 30-50 µm).

-

Mount the sections on glass slides.

-

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

Incubate the sections in the Methoxy-X04 staining solution for 10-20 minutes.

-

Differentiate the staining by washing the slides in 80% ethanol for 2-5 minutes.

-

Rinse the slides in distilled water.

-

Coverslip the sections using an aqueous mounting medium.

-

Image the stained sections using a fluorescence microscope with a DAPI or similar filter set.

-

Comparative Analysis: Methoxy-X04 vs. Other Amyloid Dyes

Methoxy-X04 offers several distinct advantages over traditional amyloid staining dyes like Congo Red and Thioflavin S.

| Feature | Methoxy-X04 | Thioflavin S | Congo Red |

| Blood-Brain Barrier Permeability | Yes | No | No |

| In Vivo Imaging Capability | Yes | No (requires topical application) | No |

| Binding Specificity | High for β-sheet structures | High, but can have off-target binding | Binds to various amyloid types |

| Fluorescence Intensity | Good | Very Bright | Weaker, exhibits birefringence |

| Photostability | Good | Prone to photobleaching | Good |

| Primary Application | In vivo and ex vivo imaging of amyloid plaques | Ex vivo staining of amyloid plaques | Histological staining and birefringence analysis |

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Weak or no fluorescence signal | - Insufficient dye concentration- Inadequate incubation time- Photobleaching | - Increase dye concentration or incubation time- Use fresh staining solution- Minimize exposure to excitation light |

| High background staining | - Incomplete differentiation- Non-specific binding | - Increase the duration of the ethanol wash step- Include a blocking step for ex vivo staining |

| Precipitation of the dye in solution | - Poor solubility in aqueous buffers | - Ensure Methoxy-X04 is fully dissolved in DMSO before adding aqueous components- Prepare fresh solution if precipitation is observed |

| Animal distress after injection | - Improper injection technique- High concentration of DMSO | - Ensure proper i.p. or i.v. injection technique- Use the recommended formulation with appropriate concentrations of DMSO and propylene glycol |

Conclusion: An Indispensable Tool for Neurodegeneration Research

Methoxy-X04 has firmly established itself as an essential tool in the arsenal of neuroscientists studying Alzheimer's disease and other neurodegenerative disorders characterized by amyloid pathology. Its ability to cross the blood-brain barrier and provide high-resolution in vivo imaging of amyloid plaques has provided unprecedented insights into the dynamics of plaque formation and the efficacy of potential therapeutic agents.[6] By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of Methoxy-X04 to advance our understanding of these devastating diseases.

References

-

Brouillette, J. et al. (2016). Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques. Journal of Visualized Experiments, (112), e54026. [Link]

-

Tremblay, M-È. et al. (2016). Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques. Journal of Visualized Experiments, (112). [Link]

-

Liebscher, S. & Meyer-Luehmann, M. (2011). In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks. Acta Neuropathologica, 121(3), 321-329. [Link]

-

Klunk, W. E., et al. (2002). Imaging Aβ Plaques in Living Transgenic Mice with Multiphoton Microscopy and Methoxy-X04, a Systemically Administered Congo Red Derivative. Journal of Neuropathology & Experimental Neurology, 61(9), 797–805. [Link]

-

Wagner, M., et al. (2022). Medin co-aggregates with vascular amyloid-β in Alzheimer's disease. Acta Neuropathologica, 144(6), 1037-1053. [Link]

-

Klunk, W. E., et al. (2002). Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative. Journal of Neuropathology and Experimental Neurology, 61(9), 797-805. [Link]

Sources

- 1. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques [jove.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Technical Guide: Methoxy-X04 Binding Affinity for Aβ Fibrils and Tau Aggregates

The following technical guide details the binding kinetics, physicochemical properties, and experimental protocols for Methoxy-X04 , the specific Congo Red derivative often colloquially referenced in high-affinity amyloid binding contexts.

Executive Summary & Nomenclature Clarification

Subject Identity: While often colloquially termed "Methoxy Red" due to its lineage as a derivative of Congo Red , the compound described is Methoxy-X04 (1,4-bis(4'-hydroxystyryl)-2-methoxybenzene).

Fluorescence Profile: Contrary to the "Red" moniker, Methoxy-X04 is a blue-green fluorescent probe (

Core Utility: Methoxy-X04 is a blood-brain barrier (BBB) permeable, non-charged analog of Chrysamine G/Congo Red.[1][2] It exhibits nanomolar affinity for

Chemical Basis & Mechanism of Action

Methoxy-X04 functions as an intercalating agent that specifically targets the quaternary

Physicochemical Properties[1][3]

-

Lipophilicity: High (facilitating rapid BBB transport).

-

Fluorescence:

-

Excitation: ~370–390 nm (Two-photon excitation typically at 750–800 nm).

-

Emission: ~450–480 nm (Blue/Cyan).

-

-

Binding Mode: Electrostatic and hydrophobic interaction with the

-sheet groove. Unlike Congo Red, Methoxy-X04 lacks charged sulfonate groups, removing the barrier to CNS entry.

Mechanism Diagram

The following diagram illustrates the systemic pharmacokinetics and binding mechanism of Methoxy-X04.

Figure 1: Pharmacokinetic pathway of Methoxy-X04 from systemic injection to specific fibril binding.

Binding Affinity Profile

Methoxy-X04 exhibits high affinity for insoluble fibrillar species.[3][4] While it binds both A

Quantitative Binding Data ( / )

The following table summarizes the binding constants established in competitive displacement assays (typically against [³H]Chrysamine-G or similar radioligands).

| Target Species | Structure | Binding Constant ( | Reference |

| A | Synthetic Fibrils | 26.8 nM | Klunk et al. (2002) |

| A | Synthetic Fibrils | ~20–30 nM | Comparison to X-34 |

| Tau Aggregates | Neurofibrillary Tangles (NFT) | < 50 nM * | Bolmont et al. (2008) |

| Native A | Soluble Monomers | No Binding | Specificity Control |

*Note: While Methoxy-X04 binds Tau NFTs, it is less selective for Tau over A

Selectivity Considerations

-

A

vs. Tau: Methoxy-X04 stains both plaques and tangles.[5][6] In in vivo imaging of APP/PS1 mice (amyloid dominant), the signal is exclusively plaque-centric. In Tau models (e.g., P301L), it highlights NFTs. -

Signal-to-Noise: The probe clears rapidly from the unbound pool in the brain (washout

min), resulting in high contrast images 24 hours post-injection or as early as 60 minutes.

Experimental Protocols

The following protocols are designed for self-validation : successful staining is confirmed by the specific morphology of the fluorescence (dense core plaques vs. diffuse background).

In Vivo Multiphoton Imaging Workflow

Objective: Longitudinal visualization of amyloid plaque growth in transgenic mice.

Reagents:

-

Methoxy-X04 (5 mg/mL in 50% DMSO / 50% Saline or PBS).

-

Cranial Window setup (thinned skull or glass coverslip).

Step-by-Step Protocol:

-

Preparation: Anesthetize the animal (Isoflurane 1.5–2%).

-

Injection: Administer Methoxy-X04 intraperitoneally (IP) or intravenously (IV).

-

Circulation Time: Allow 24 hours for optimal background clearance.

-

Rapid Protocol: Imaging can commence at 60 minutes , but vascular background may be higher.

-

-

Imaging:

-

Excitation: Two-photon laser tuned to 750 nm .

-

Emission Filter: Bandpass 435–485 nm (Blue channel).

-

Counterstain (Optional): IV injection of Texas Red-dextran (70 kDa) to map vasculature (Red channel).

-

Ex Vivo / Post-Mortem Histology

Objective: Validation of plaque load in tissue sections.[1]

-

Tissue Prep: Perfuse animal with PBS followed by 4% Paraformaldehyde (PFA).

-

Sectioning: Cut free-floating sections (30–50

m). -

Staining:

-

Incubate sections in 10

M Methoxy-X04 (in PBS, pH 7.4) for 30 minutes at room temperature. -

Differentiation: Wash 3x with PBS containing 40% Ethanol to remove non-specific lipophilic binding.

-

Final Wash: 3x PBS (5 min each).

-

-

Mounting: Mount on slides with non-fluorescent medium (e.g., VectaShield without DAPI, as DAPI overlaps spectrally).

Experimental Workflow Diagram

Figure 2: Workflow for longitudinal in vivo imaging of amyloid pathology.

Technical Considerations & Troubleshooting

Spectral Overlap

-

Issue: Methoxy-X04 emits in the blue spectrum, which overlaps with DAPI (nuclear stain) and tissue autofluorescence (NAD(P)H).

-

Solution: Do not use DAPI counterstains. Use red-shifted nuclear markers (e.g., DRAQ5) or vascular markers (Texas Red) to provide context.

Solubility

-

Issue: Methoxy-X04 is highly lipophilic and can precipitate in aqueous buffers.

-

Solution: Always prepare a stock solution in DMSO (e.g., 10-50 mM) and dilute into PBS/Saline immediately prior to injection. Vortex vigorously.

Specificity Validation

-

Control: To confirm specificity, perform competitive blocking on adjacent slices using non-fluorescent Congo Red or Thioflavin S (though Thioflavin S is also fluorescent, it competes for the same site).

References

-

Klunk, W. E., et al. (2002). Imaging A

Plaques in Living Transgenic Mice with Multiphoton Microscopy and Methoxy-X04, a Systemically Administered Congo Red Derivative. Journal of Neuropathology & Experimental Neurology. -

Bolmont, T., et al. (2008). Dynamics of the Microglial/Amyloid Interaction Indicated by Time-Lapse Video-Microscopy. The Journal of Neuroscience.

-

Meyer-Luehmann, M., et al. (2008). Rapid appearance and local toxicity of amyloid-

plaques in a mouse model of Alzheimer's disease. Nature. -

Condello, C., et al. (2011).

42 hotspots around plaques. Nature Communications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methoxy-X04 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

A Foundational Guide to Methoxy-X04 for Preclinical PET Imaging of Amyloid Pathology

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of Methoxy-X04, a fluorescent derivative of Congo red, and its adaptation for Positron Emission Tomography (PET) imaging in preclinical models of Alzheimer's disease. We will delve into the core principles of its mechanism, the intricacies of its radiolabeling, and provide validated protocols for its application in foundational research. Our focus is to equip researchers with the necessary knowledge to confidently integrate this powerful tool into their discovery and development workflows.

The Scientific Imperative for Amyloid Plaque Imaging

The accumulation of extracellular amyloid-beta (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease.[1] Visualizing and quantifying these plaques in vivo is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions. Methoxy-X04 has emerged as a valuable tool in this endeavor due to its specific binding to the β-pleated sheet structures characteristic of amyloid fibrils.[2]

Methoxy-X04: From Fluorescence to PET

Methoxy-X04 is a small, lipophilic molecule that readily crosses the blood-brain barrier.[2] Its inherent fluorescence has made it a widely used probe for ex vivo and in vivo multiphoton microscopy studies of amyloid plaques in transgenic mouse models of Alzheimer's disease.[3] The transition from a fluorescent marker to a PET tracer was a logical and significant advancement, enabling non-invasive, whole-brain imaging and quantification of amyloid burden. This was achieved by labeling Methoxy-X04 with a positron-emitting radionuclide, most notably Carbon-11 ([¹¹C]).[4]

Mechanism of Action: Binding to β-Pleated Sheets

The foundational principle behind Methoxy-X04's utility lies in its structural similarity to Congo red, a dye known for its affinity for amyloid deposits. Methoxy-X04 selectively binds to the cross-β-sheet conformation of aggregated Aβ peptides within amyloid plaques.[2] This interaction is non-covalent and driven by the molecule's planar structure, which intercalates between the β-sheets.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of Methoxy-X04's properties is essential for its effective application in PET imaging.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₀O₃ | [5] |

| Molecular Weight | 344.4 g/mol | [5] |

| In Vitro Binding Affinity (Ki) for Aβ fibrils | 26.8 nM | [2][3] |

| Solubility | Soluble in DMSO, DMF, and ethanol. Sparingly soluble in aqueous buffers. | [5] |

| Brain Uptake of [¹¹C]Methoxy-X04 in Rats (2 min post-injection) | ~0.4% ID/g |

Radiolabeling of Methoxy-X04 with Carbon-11

The most common method for radiolabeling Methoxy-X04 for PET applications is through O-methylation of its precursor, hydroxy-X04, using [¹¹C]methyl iodide ([¹¹C]CH₃I).[4][6]

Precursor Synthesis: Hydroxy-X04

The synthesis of the hydroxy-X04 precursor is a critical first step. An improved synthesis method has been described, which is essential for obtaining the necessary starting material for radiolabeling.[1]

Workflow for [¹¹C]Methoxy-X04 Synthesis

The following diagram illustrates the key stages in the radiosynthesis of [¹¹C]Methoxy-X04.

Caption: Workflow for the synthesis of [¹¹C]Methoxy-X04.

Detailed Radiolabeling Protocol

This protocol is a self-validating system, with each step designed to ensure the production of a high-quality radiotracer suitable for in vivo studies.

Materials:

-

Hydroxy-X04 precursor

-

[¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Sterile filtration unit (0.22 µm)

-

Reagents for quality control (e.g., analytical HPLC, reference standards)

Procedure:

-

Precursor Preparation: Dissolve a precise amount of hydroxy-X04 precursor in anhydrous DMSO. The causality for using an anhydrous solvent is to prevent the hydrolysis of [¹¹C]CH₃I, which would significantly reduce the radiolabeling efficiency.

-

Reaction Setup: In a shielded hot cell, add the hydroxy-X04 solution and potassium carbonate to a reaction vessel. The base (K₂CO₃) is crucial for deprotonating the hydroxyl group of the precursor, making it nucleophilic for the subsequent methylation reaction.

-

Introduction of [¹¹C]CH₃I: Bubble the gaseous [¹¹C]CH₃I into the reaction mixture.

-

Reaction Conditions: Heat the reaction vessel to 65°C for 5 minutes.[6] This specific temperature and time have been optimized to achieve a high radiochemical yield while minimizing the degradation of the tracer and the formation of radiochemical impurities.

-

Purification: After the reaction, purify the crude [¹¹C]Methoxy-X04 using a semi-preparative HPLC system. This step is critical to separate the desired radiotracer from unreacted precursor, [¹¹C]CH₃I, and any byproducts. The choice of a C18 column and an appropriate mobile phase is determined by the lipophilicity of Methoxy-X04.

-

Formulation: Collect the HPLC fraction containing [¹¹C]Methoxy-X04 and reformulate it in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection. This involves removing the HPLC solvent and passing the final product through a sterile filter.

-

Quality Control: Before administration, perform quality control tests to ensure the identity, purity, and specific activity of the [¹¹C]Methoxy-X04. This typically includes analytical HPLC to confirm radiochemical purity and co-elution with a non-radioactive Methoxy-X04 standard.

Preclinical PET Imaging with [¹¹C]Methoxy-X04

The following protocol outlines a standardized procedure for conducting preclinical PET imaging studies in rodent models of Alzheimer's disease.

Experimental Workflow

Caption: Workflow for preclinical PET imaging with [¹¹C]Methoxy-X04.

Detailed Imaging Protocol

Animal Models:

-

Use transgenic mouse models of Alzheimer's disease that develop amyloid plaques (e.g., APP/PS1, 5xFAD).

-

Include age-matched wild-type littermates as controls.

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using isoflurane (e.g., 1-2% in oxygen). Maintaining a stable level of anesthesia is critical for minimizing motion artifacts during the scan.

-

Place a catheter in the lateral tail vein for radiotracer injection. This ensures accurate and reproducible administration.

-

Position the animal on the scanner bed and secure it to prevent movement.

-

-

Radiotracer Injection and PET Acquisition:

-

Administer a bolus injection of [¹¹C]Methoxy-X04 via the tail vein catheter. The injected dose should be carefully measured and recorded for accurate quantification.

-

Immediately start a dynamic PET scan for a duration of 60-90 minutes. A dynamic scan allows for the assessment of the tracer's pharmacokinetic profile.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM3D), correcting for attenuation and scatter.

-

If available, co-register the PET images with anatomical images (MRI or CT) of the same animal to accurately delineate brain regions of interest (ROIs).

-

Quantify the radiotracer uptake in various brain regions. A common method is to calculate the Standardized Uptake Value Ratio (SUVR), using a reference region with low specific binding (e.g., cerebellum) to normalize the uptake in target regions (e.g., cortex, hippocampus).

-

-

Post-Imaging Validation (Self-Validating System):

-

Ex vivo Biodistribution: Following the PET scan, euthanize the animal and dissect the brain and other organs. Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g). This provides a direct measure of tracer distribution and validates the in vivo PET findings.

-

Autoradiography: Section the brain and expose the slices to a phosphor imaging plate to visualize the microscopic distribution of the radiotracer. This can be compared with histological staining for amyloid plaques on adjacent sections.

-

Immunohistochemistry: Stain brain sections with anti-Aβ antibodies to confirm the presence and location of amyloid plaques, correlating them with the PET signal.

-

Conclusion and Future Directions

Methoxy-X04, particularly in its radiolabeled form, is a robust and valuable tool for the preclinical investigation of amyloid pathology. The protocols outlined in this guide provide a solid foundation for researchers to implement this technology in their studies. Future research may focus on the development of Methoxy-X04 derivatives with improved pharmacokinetic properties or labeling with longer-lived isotopes like Fluorine-18 to facilitate broader distribution and more flexible experimental designs.

References

-

Boländer, A., et al. (2014). Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology. Neurodegenerative Diseases, 13(4), 209-13. [Link]

-

Klunk, W. E., et al. (2002). Imaging Aβ plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative. Journal of Neuropathology & Experimental Neurology, 61(9), 797-805. [Link]

-

National Institute on Aging. (2022). Alzheimer's Disease Fact Sheet. [Link]

-

Poisnel, G., et al. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals, 14(1), 4-23. [Link]

-

Riss, P. J., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 1083. [Link]

-

Scott, P. J. H. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 16999-17061. [Link]

-

Stéen, E. J., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 11. [Link]

-

University of Pittsburgh. (n.d.). Imaging Aβ Plaques in Living Transgenic Mice with Multiphoton Microscopy and Methoxy-X04, a Systemically Administered Congo Red Derivative. [Link]

-

Ye, K., et al. (2013). Clustering of plaques contributes to plaque growth in a mouse model of Alzheimer's disease. Acta Neuropathologica, 126(2), 199-211. [Link]

Sources

- 1. Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Technical Guide: Systemic Labeling of Amyloid-β Plaques via Intraperitoneal Methoxy-X04

[1]

Abstract

This technical guide details the protocol for the systemic administration of Methoxy-X04, a blood-brain barrier (BBB) permeable fluorescent probe, for the in vivo labeling of fibrillar amyloid-β (Aβ) plaques.[1] Unlike Thioflavin S, Methoxy-X04 can be administered intraperitoneally (IP), allowing for longitudinal two-photon imaging of plaque dynamics in transgenic mouse models of Alzheimer’s Disease (AD).[2] This document focuses on the critical solubility parameters required to prevent precipitation during preparation and defines the kinetic window necessary for optimal signal-to-noise ratios.

Introduction & Mechanism

Methoxy-X04 is a derivative of Congo Red, engineered to remove acidic groups, thereby increasing lipophilicity and enabling rapid BBB transport. Upon entering the brain parenchyma, it binds with high affinity (

Kinetic Advantage

While intravenous (IV) injection provides rapid labeling (30–60 min), IP injection is often preferred for longitudinal studies to minimize surgical trauma. However, IP administration requires a specific "clearance window." The probe distributes systemically and binds to plaques, but unbound dye must clear from the circulation and interstitium to achieve high contrast.

-

Mechanism: Non-specific background fluorescence decays significantly by 18–24 hours, while plaque-bound Methoxy-X04 remains stable due to high binding affinity.

Mechanism of Action Diagram

Figure 1: Pharmacokinetics of Methoxy-X04 from IP injection to plaque visualization.

Materials & Reagents

| Reagent | Specification | Purpose |

| Methoxy-X04 | >98% Purity | Amyloid probe |

| DMSO | Anhydrous, cell culture grade | Primary solvent (Stock) |

| Propylene Glycol (PG) | USP Grade | Co-solvent to prevent precipitation |

| PBS | 1X, pH 7.4 | Aqueous buffer |

| 0.9% Saline | Sterile | Alternative buffer |

Critical Equipment:

-

Vortex mixer

-

Sonicator (optional, for stubborn stocks)

-

27G or 28G Insulin syringes

-

Two-photon or Confocal Microscope[4]

Protocol: Solution Preparation (Critical Step)

Methoxy-X04 is highly hydrophobic. Direct addition to aqueous buffers causes immediate precipitation, rendering the solution useless and potentially hazardous to the animal. Strict adherence to the mixing order is required.

Stock Solution (10 mg/mL)[1]

-

Dissolve 5 mg of Methoxy-X04 powder in 500 µL of 100% DMSO.

-

Vortex vigorously until fully dissolved.

-

Storage: Aliquot and store at -20°C (stable for 1 month). Protect from light.[1][2][5]

Injection Working Solution (Freshly Prepared)

Target Concentration: 1 mg/mL (Standard) or up to 5 mg/mL (High Load) Vehicle Composition: 10% DMSO / 45% Propylene Glycol / 45% PBS

Step-by-Step Mixing Order:

-

DMSO Start: Pipette the required volume of Methoxy-X04 Stock (in DMSO) into a sterile tube.

-

PG Addition: Add Propylene Glycol (PG) to the DMSO. Vortex immediately.

-

Note: The solution should remain clear.

-

-

Buffer Addition: Slowly add PBS (pH 7.4) dropwise while vortexing.

-

Warning: Rapid addition of PBS can shock the compound out of solution.

-

-

Final Check: Inspect for turbidity or crystals. If cloudy, do not inject.

Example Calculation (for 5 mice @ 30g each):

-

Total Volume Needed: ~1.0 mL (includes dead volume).

-

Recipe:

-

100 µL Methoxy-X04 Stock (10 mg/mL in DMSO)

-

450 µL Propylene Glycol

-

450 µL PBS

-

Final: 1 mg/mL solution.

-

In Vivo Administration Protocol

Dosage Guidelines

| Study Type | Dose (mg/kg) | Injection Frequency | Notes |

| Standard Acute Imaging | 10 mg/kg | Single bolus | Standard for max contrast. |

| Longitudinal (Weekly) | 2.0 mg/kg (Load) | Initial | Followed by maintenance.[2] |

| Maintenance | 0.4 mg/kg | Weekly | Prevents accumulation toxicity.[2] |

Injection Procedure

-

Weigh the mouse to calculate precise volume.

-

Formula: Volume (mL) = [Weight (kg) × Dose (mg/kg)] / Concentration (mg/mL).

-

Example: 30g mouse, 10 mg/kg dose, 1 mg/mL solution = 0.3 mL injection .

-

-

Restrain the mouse using the scruff method.

-

Inject into the lower right quadrant of the abdomen (IP) using a 27G needle.

-

Tip: Aspirate slightly before injecting to ensure you have not entered the bladder or intestine.

-

-

Return mouse to cage.

Imaging & Data Acquisition[2][3][5]

Optical Properties

-

Excitation (Two-Photon): 750 nm (Optimal)

-

Emission: 460–500 nm (Blue channel)[2]

-

Excitation (One-Photon/Confocal): ~370 nm (UV)

Imaging Workflow

-

Anesthesia: Induce with Isoflurane (3-4% induction, 1.5% maintenance).

-

Cranial Window: Ensure the window is clear.

-

Laser Setup: Tune Ti:Sapphire laser to 750 nm.

-

Detection: Use a bandpass filter (e.g., 480/40 nm).

-

Z-Stack: Acquire stacks (step size 2–3 µm) to capture full plaque volume.

Spectral Configuration Diagram

Figure 2: Optical path configuration for Two-Photon Microscopy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Syringe | Rapid mixing or cold reagents. | Ensure all reagents are RT before mixing. Add PBS dropwise.[1] |

| High Background | Imaging too soon after injection. | Wait full 24 hours for washout. |

| Weak Signal | Low dose or filter mismatch. | Verify 10 mg/kg dose.[1][3][6][7][8][9][10] Ensure emission filter captures 450-480 nm. |

| Animal Distress | Solvent toxicity (DMSO/PG). | Inject slowly. Ensure DMSO < 15% final volume. Warm solution to body temp. |

References

-

Klunk, W. E., et al. (2002). Imaging Aβ plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative. Journal of Neuropathology & Experimental Neurology, 61(5), 430-438. Link

-

Hefendehl, J. K., et al. (2011). Long-term in vivo imaging of β-amyloid plaque appearance and growth in a mouse model of Alzheimer's disease. Journal of Neuroscience, 31(2), 624-629. Link

-

Meyer-Luehmann, M., et al. (2008). Rapid appearance and local toxicity of amyloid-β plaques in a mouse model of Alzheimer's disease. Nature, 451(7179), 720-724. Link

-

Cayman Chemical. Methoxy-X04 Product Insert & Solubility Data. Link

-

Hello Bio. Methoxy-X04 Technical Data Sheet. Link

Sources

- 1. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Methoxy-X04 | Fluorescent Amyloid Beta marker | 863918-78-9 | Hello Bio [hellobio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Researcher's Guide to Combining Methoxy-X04 Staining with Immunohistochemistry

Introduction: Unveiling Cellular Narratives around Amyloid Plaques

In the intricate landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), understanding the complex interplay between pathological protein aggregates and the surrounding cellular environment is paramount. Methoxy-X04, a fluorescent derivative of Congo red, has emerged as a powerful tool for the specific in vivo and ex vivo detection of amyloid plaques, the hallmark pathology of AD.[1][2] This lipophilic molecule readily crosses the blood-brain barrier and binds with high affinity (Ki = 26.8 nM) to the β-pleated sheet structures characteristic of dense-core amyloid deposits.[1][2][3] Its fluorescence allows for the direct visualization of plaques, tangles, and cerebrovascular amyloid.[2][3][4]

However, visualizing the plaques alone provides only a static glimpse into a dynamic pathological process. To truly understand the impact of these aggregates, we must also identify and characterize the cells that interact with them. This is where the synergy of combining Methoxy-X04 staining with the specificity of immunohistochemistry (IHC) becomes indispensable. This dual-labeling strategy allows researchers to simultaneously visualize the precise location of amyloid plaques and the spatial relationship of specific cell types, such as microglia and astrocytes, or to probe for the presence of other key proteins involved in the disease cascade. This guide provides a comprehensive framework and detailed protocols for the successful implementation of combined Methoxy-X04 and IHC staining, empowering researchers to unravel the cellular stories written around amyloid plaques.

The Scientific Rationale: Why Combine Methoxy-X04 and IHC?

The power of this combined technique lies in its ability to provide crucial contextual information. For instance, by co-localizing Methoxy-X04-positive plaques with an antibody against the microglial marker Iba1, researchers can study the morphological changes and activation states of microglia in direct proximity to amyloid deposits.[5] This approach has been instrumental in demonstrating the recruitment and activation of microglia around plaques, a key aspect of the neuroinflammatory response in AD.[3]

Key Advantages of the Combined Protocol:

-

Preservation of Antigenicity and Fluorescence: Methoxy-X04 staining is compatible with standard IHC protocols, including aldehyde fixation and antigen retrieval methods, without significant quenching of its fluorescence.[5]

-

Precise Spatial Correlation: This method enables the precise mapping of specific cell populations and proteins relative to the core of amyloid plaques.

-

Versatility: The technique can be adapted for use with a wide range of primary antibodies, allowing for the investigation of various cellular and molecular players in the context of amyloid pathology.

-

Enhanced Data Richness: Combining these two powerful techniques provides a more complete and nuanced understanding of the pathological microenvironment than either method could achieve alone.

Experimental Workflow and Design

The successful implementation of this dual-labeling technique requires careful planning and execution. The following diagram illustrates a typical experimental workflow, which will be further detailed in the protocol sections.

Figure 2. Idealized spectral separation of Methoxy-X04 and common fluorophores.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Weak or No Methoxy-X04 Signal | Staining solution too old or improperly prepared. | Prepare a fresh Methoxy-X04 staining solution. Ensure complete initial dissolution in DMSO. |

| Over-differentiation. | Reduce the number and duration of the final PBS washes after Methoxy-X04 incubation. | |

| pH of staining solution is incorrect. | While not explicitly stated in most protocols, ensure the final PBS used in the staining solution is at pH 7.4. Extreme pH can affect fluorescence. | |

| Weak or No IHC Signal | Suboptimal antigen retrieval. | Optimize the antigen retrieval method (buffer pH, heating time, and temperature) for your specific antibody. [6] |

| Primary antibody concentration too low. | Perform a titration of the primary antibody to determine the optimal concentration. [6] | |

| Antibody incompatibility with fixation. | Ensure the primary antibody is validated for use in fixed tissue. | |

| High Background Staining | Insufficient blocking. | Increase the blocking time and/or the concentration of normal serum in the blocking solution. [7] |

| Primary or secondary antibody concentration too high. | Titrate the antibodies to a lower concentration. [7] | |

| Inadequate washing. | Increase the duration and number of wash steps, especially after antibody incubations. | |

| Methoxy-X04 precipitating on the tissue. | Ensure the staining solution is well-emulsified. Consider a brief centrifugation of the working solution before use. | |

| Spectral Bleed-through | Incorrect filter sets. | Use narrow band-pass filters to isolate the emission of each fluorophore. |

| Suboptimal fluorophore combination. | Choose fluorophores with maximal spectral separation (e.g., Methoxy-X04 and Alexa Fluor 647). | |

| Sequential scanning required. | On a confocal microscope, acquire images for each channel sequentially to prevent excitation crosstalk. |

Conclusion: A Powerful Synergy for Neurodegeneration Research

The combination of Methoxy-X04 staining and immunohistochemistry offers a robust and versatile platform for investigating the complex cellular and molecular events surrounding amyloid deposition. By providing critical spatial context, this dual-labeling technique empowers researchers to ask more nuanced questions about the role of different cell types in the pathogenesis of Alzheimer's disease and to evaluate the efficacy of novel therapeutic interventions aimed at modulating the brain's response to amyloid pathology. Careful optimization of each step, from solution preparation to imaging, will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of this devastating disease.

References

-

Bisht, K., et al. (2016). Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques. Journal of Visualized Experiments, (112), 54060. [Link]

-

Klunk, W. E., et al. (2002). Imaging Aβ plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative. Journal of Neuropathology & Experimental Neurology, 61(9), 797-805. [Link]

-

D'Errico, P., et al. (2021). Microglial response to increasing amyloid load saturates with aging: a longitudinal dual tracer in vivo μPET-study. BORIS Portal. [Link]

-

Wagner, M., et al. (2022). Medin co-aggregates with vascular amyloid-β in Alzheimer's disease. Nature, 612(7938), 125-131. [Link]

-

Burgold, S., et al. (2011). In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks. Acta Neuropathologica, 121(3), 327-335. [Link]

-

Meyer-Luehmann, M., et al. (2008). In vivo imaging reveals remarks of Aβ plaque formation and reveals a subset of plaques growth. Nature, 451(7179), 720-724. [Link]

-

BosterBio. (n.d.). IHC Troubleshooting Guide. Retrieved from [Link]

-

Atlas Antibodies. (2025). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Retrieved from [Link]

-

PubMed. (2002). Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative. Retrieved from [Link]

-

D'Amore, M., et al. (2015). Fibrillar Amyloid Plaque Formation Precedes Microglial Activation. PLOS ONE, 10(3), e0120364. [Link]

-

McRae, T. D., et al. (2019). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE, 14(9), e0222272. [Link]

-

Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]

-

Bitesize Bio. (2025). Spectral Unmixing in Fluorescence Microscopy. Retrieved from [Link]

-

YouTube. (2020). Introduction to spectral unmixing. Retrieved from [Link]

-

Shi, S. R., et al. (1997). Antigen retrieval immunohistochemistry under the influence of pH using monoclonal antibodies. The Journal of Histochemistry and Cytochemistry, 45(3), 327-343. [Link]

-

Brendel, M., et al. (2017). Microglial response to increasing amyloid load saturates with aging: a longitudinal dual tracer in vivo μPET-study. Journal of Neuroinflammation, 14(1), 223. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]

- 7. bosterbio.com [bosterbio.com]

Methoxy-X04 for quantitative analysis of amyloid plaque load

Application Note: Quantitative Analysis of Amyloid Plaque Load using Methoxy-X04

Executive Summary

Methoxy-X04 is a fluorescent derivative of Congo Red designed specifically to cross the blood-brain barrier (BBB) and bind with high affinity (

This guide details the protocols for synthesizing the injection vehicle, administering the dye for optimal signal-to-noise ratios, and quantifying plaque load using volumetric image analysis.

Mechanism & Technical Advantages

The core utility of Methoxy-X04 lies in its lipophilicity (absence of acid groups found in Congo Red), allowing rapid BBB penetration. Upon binding to amyloid fibrils, the dye undergoes a conformational restriction that significantly increases its quantum yield.

Key Technical Specifications:

-

Excitation (1-Photon):

nm -

Emission (1-Photon):

nm (Blue/Cyan) -

Two-Photon Excitation:

nm (Optimal) to 800 nm -

Binding Target: Dense-core amyloid plaques, cerebrovascular amyloid angiopathy (CAA), and neurofibrillary tangles (NFTs).

Reagent Preparation

Methoxy-X04 is hydrophobic.[1][2] Proper solubilization is critical to prevent precipitation in the peritoneal cavity or vasculature.

Vehicle Formulation (Standard 10/45/45 Mix):

-

Co-Solvent 1: Propylene Glycol (PG)

-

Diluent: Phosphate Buffered Saline (PBS), pH 7.4

Protocol for 5 mg/mL Stock Solution:

-

Dissolve completely in 100 µL DMSO . Vortex until clear (no particulates).

-

Add 450 µL Propylene Glycol . Vortex thoroughly.

-

Slowly add 450 µL PBS while vortexing.

-

Critical Step: Adding PBS too quickly can cause the dye to crash out of solution.

-

-

Storage: Store at 4°C in the dark. Stable for ~2 months.

Experimental Workflow

Diagram 1: Experimental Logic Flow

Caption: Workflow for Methoxy-X04 administration and downstream imaging modalities.

Protocol A: Longitudinal In Vivo Two-Photon Imaging

This protocol allows for the tracking of individual plaque growth or regression over weeks/months.[5]

1. Administration:

-

Dose: 3.3 mg/kg to 10 mg/kg (Standard: 5 mg/kg ).

-

Timing: Inject 24 hours prior to the imaging session.

-

Reasoning: While plaques are visible within 60 minutes, the 24-hour window allows unbound dye to clear from the parenchyma, maximizing the Signal-to-Noise Ratio (SNR).

-

2. Cranial Window Preparation:

-

Perform standard craniotomy (thinned skull or open skull with cover glass) over the cortex of interest (e.g., somatosensory or frontal cortex).

3. Imaging Parameters:

-

Wavelength: Tune to 750 nm .

-

Detection: Use a blue filter set (Bandpass 400–480 nm ).

-

Resolution: Acquire Z-stacks (step size 1–2 µm) to calculate plaque volume.

Protocol B: "Inject-then-Fix" Ex Vivo Analysis

This method is superior to post-mortem staining because it avoids the use of high-concentration ethanol differentiation steps required for traditional Congo Red/Thioflavin S staining, which can degrade tissue ultrastructure.

1. Injection:

2. Perfusion:

-

Deeply anesthetize the animal.

-

Transcardial perfusion with PBS (2 mins) followed by 4% Paraformaldehyde (PFA) (10 mins).

-

Note: If performing Electron Microscopy (EM), use PFA/Glutaraldehyde mix. Methoxy-X04 fluorescence survives light glutaraldehyde fixation.

3. Processing:

-

Post-fix brain in 4% PFA for 2–4 hours.[3]

-

Section using a vibratome (50–100 µm).

-

Mounting: Mount in aqueous medium (e.g., VectaShield) without alcohol dehydration.

-

Imaging: Standard confocal or epifluorescence (DAPI filter set usually overlaps sufficiently, or specific UV/Blue filters).

Image Analysis & Quantification

Quantification requires rigorous thresholding to distinguish dense-core plaques from diffuse amyloid or background noise.

Data Presentation: Quantification Metrics

| Metric | Definition | Biological Relevance |

| Plaque Load (%) | (Total Plaque Area / Total ROI Area) × 100 | General measure of amyloid burden. |

| Plaque Density | Number of discrete plaques / mm³ | Indicates nucleation of new aggregates. |

| Plaque Volume | Sum of voxels > threshold × Voxel Volume | Tracks growth of individual plaques (Longitudinal). |

| Nearest Neighbor | Mean distance between plaque centroids | Spatial distribution/clustering analysis. |

Diagram 2: Quantification Logic (DOT)

Caption: Automated image processing pipeline for calculating amyloid load.

Step-by-Step Analysis (ImageJ/Fiji):

-

Import: Load Z-stack.[6]

-

Pre-process: Apply Subtract Background (Rolling ball radius: ~50 pixels) to remove uneven illumination.

-

Project: Create Maximum Intensity Projection (if analyzing 2D load) or keep as stack (for 3D).

-

Threshold: Apply Image > Adjust > Threshold.

-

Recommendation: Use "Moments" or "Otsu" algorithms. Avoid manual slider adjustment to ensure reproducibility.

-

-

Measure: Analyze > Analyze Particles.

-

Set min size (e.g., >10 µm²) to exclude capillary artifacts or non-specific noise.

-

Troubleshooting & Optimization

-

Issue: High Background / Low Contrast.

-

Cause: Insufficient washout time.

-

Fix: Extend post-injection wait time to 24 hours.

-

-

Issue: Dye Precipitation during Injection.

-

Cause: PBS added too fast to the DMSO/PG mix.

-

Fix: Add PBS dropwise with continuous vortexing. Warm solution to 37°C before injection.

-

-

Issue: Photobleaching.

-

Cause: Excessive laser power at 750 nm.

-

Fix: Methoxy-X04 is relatively stable, but keep dwell times low. Use resonant scanning if available.

-

References

-

Klunk, W. E., et al. (2002). Imaging Aβ plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative.[5] Journal of Neuropathology & Experimental Neurology.

-

Bolmont, T., et al. (2008). Dynamics of the microglial/amyloid interaction indicate a role in plaque maintenance. Journal of Neuroscience.

-

Meyer-Luehmann, M., et al. (2008). Rapid appearance and local toxicity of amyloid-β plaques in a mouse model of Alzheimer's disease. Nature.

-

Fuhrmann, M., et al. (2010). Microglial Cx3cr1 knockout prevents neuron loss in a mouse model of Alzheimer's disease. Nature Neuroscience.

-

Plog, B. A., et al. (2018). Transcranial optical imaging reveals a pathway for optimizing the delivery of immunotherapeutics to the brain. JCI Insight.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques [jove.com]

- 4. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medin co-aggregates with vascular amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Multiphoton Excitation & Imaging of Methoxy-X04

This Application Note provides a comprehensive technical guide for the multiphoton imaging of Methoxy-X04, a high-affinity fluorescent probe for fibrillar amyloid-beta (Aβ) plaques. This document is designed for senior researchers and microscopy core managers requiring precise optical parameters and validated protocols.

Executive Summary

Methoxy-X04 is a brain-permeable derivative of Congo Red designed specifically for the in vivo detection of amyloid-beta (Aβ) plaques and cerebrovascular amyloid in Alzheimer’s Disease (AD) models.[1] Unlike Thioflavin-S, Methoxy-X04 rapidly crosses the blood-brain barrier (BBB) following systemic administration, allowing for longitudinal imaging of plaque dynamics without the need for direct cortical application.

Core Optical Specifications:

-

Optimal Multiphoton Excitation: 750 nm

-

Emission Range: 460 – 500 nm (Blue/Cyan)[2]

-

Target Interaction: High-affinity binding (

nM) to

Photophysical Properties & Optical Setup[1][2][4][5][6]

Excitation Logic

Methoxy-X04 has a one-photon absorption maximum at 370 nm . In multiphoton microscopy, the nonlinear absorption cross-section is maximized at approximately twice the one-photon wavelength. Therefore, 750 nm is the optimal excitation wavelength.

While some protocols utilize 800 nm to accommodate simultaneous excitation of other fluorophores (e.g., GFP/YFP), this results in sub-optimal excitation efficiency for Methoxy-X04. If dual-color imaging is required, a tunable Ti:Sapphire laser or a dual-line system is recommended to maintain the 750 nm setpoint for the amyloid probe.

Emission & Detection

The fluorescence emission peaks at 452 nm with a tail extending to 500 nm.

-

Primary Detector: PMT/HyD with a 460–500 nm Bandpass Filter .

-

Dichroic Mirror: A 495 LP (Long Pass) or 500 LP dichroic is ideal to separate the emitted blue fluorescence from longer-wavelength signals (e.g., YFP/RFP) or the reflected IR laser.

Optical Path Diagram

The following diagram illustrates the optimized light path for isolating Methoxy-X04 signal.

Figure 1: Multiphoton optical train optimized for Methoxy-X04 detection at 750 nm excitation.

Preparation & Handling Protocols

Solubility Challenges

Methoxy-X04 is lipophilic and sparingly soluble in neutral aqueous buffers. Direct dissolution in PBS will result in precipitation and failed staining. The following "Solvent Shift" method is required.

Stock Solution Preparation (5 mg/mL)

Reagents:

Protocol:

-

Dissolve completely in 100 µL DMSO . Vortex until clear (greenish tint).[8]

-

Add 450 µL Propylene Glycol . Vortex thoroughly.

-

Add 450 µL PBS . Vortex immediately.

In Vivo Imaging Workflow[2][3][4][5][10]

This protocol ensures high contrast between amyloid plaques and the background brain parenchyma by leveraging the clearance kinetics of the dye.

Injection & Clearance

Dosage: 10 mg/kg (Intraperitoneal - IP) Timing: Administer 24 hours prior to imaging.[3]

-

Why 24h? Methoxy-X04 binds rapidly to plaques but clears slowly from the lipid-rich brain tissue. Imaging immediately after IP injection results in high background noise. A 24-hour window allows unbound dye to clear, leaving only the specific plaque signal.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for in vivo labeling of amyloid plaques.

Data Acquisition & Analysis

Distinguishing Features

-

Dense Core: Methoxy-X04 stains the dense fibrillar core of the plaque intensely.

-

Halo: Unlike antibodies or some soluble oligomer probes (e.g., b55), Methoxy-X04 shows minimal staining of the diffuse oligomeric halo surrounding the plaque.

-

Vascular Amyloid: Cerebral Amyloid Angiopathy (CAA) will appear as bright, banded staining along vessel walls.

Quantitative Metrics

When analyzing Z-stacks:

-

Plaque Volume: Threshold the blue channel to calculate total plaque volume (

). -

Plaque Number: Count distinct centroids.

-

Signal-to-Noise Ratio (SNR): Calculate mean intensity of the plaque core (

) vs. adjacent neuropil (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Tube | Incorrect solvent order or aqueous shock. | Ensure Methoxy-X04 is fully dissolved in DMSO before adding Propylene Glycol or PBS. |

| High Background Signal | Insufficient clearance time. | Extend post-injection wait time to 24 hours. If performing acute IV injection, wait at least 60 mins. |

| Bleed-through (Green) | Filter overlap. | Methoxy-X04 is very bright.[9] If co-imaging GFP/YFP, ensure the Green channel filter starts >520 nm or use spectral unmixing. |

| No Signal | Incorrect Wavelength. | Verify laser is tuned to 750 nm . Excitation at 850-900 nm will yield minimal signal. |

References

-

Klunk, W. E., et al. (2002). Imaging Aβ Plaques in Living Transgenic Mice with Multiphoton Microscopy and Methoxy-X04, a Systemically Administered Congo Red Derivative. Journal of Neuropathology & Experimental Neurology.

-

Meyer-Luehmann, M., et al. (2008). Rapid appearance and local toxicity of amyloid-β plaques in a mouse model of Alzheimer's disease. Nature.

-

Hefendehl, J. K., et al. (2011). Long-term two-photon in vivo imaging reveals gradual growth of newborn amyloid plaques over weeks. Acta Neuropathologica.

-

Cayman Chemical. Methoxy-X04 Product Information & Solubility Data.

-

Kondo, A., et al. (2017). Antibody-based in vivo imaging of amyloid-β oligomers in Alzheimer's disease mouse models. Scientific Reports. (Comparison of X04 vs Antibody staining).

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Methoxy-X04 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application of Methoxy Red in preclinical drug efficacy studies

Application Note: Application of Methoxy-X04 ("Methoxy Red" Derivatives) in Preclinical Alzheimer’s Disease Drug Efficacy Studies

Part 1: Executive Summary & Nomenclature Clarification

Important Nomenclature Note: The term "Methoxy Red" is frequently encountered in chemical catalogs as a specific azo dye (2-methoxy-4-(phenylazo)phenol) used primarily as a pH indicator or textile dye. However, in the context of preclinical drug efficacy —specifically within neurodegeneration and Alzheimer’s Disease (AD) research—the term is often used colloquially to refer to Methoxy-X04 .

Methoxy-X04 is a fluorescent, brain-penetrant derivative of Congo Red. Unlike the standard pH indicator, Methoxy-X04 is a critical tool for in vivo longitudinal monitoring of amyloid-

Core Application:

-

Primary Use: Longitudinal in vivo Two-Photon Microscopy (TPM) to quantify amyloid plaque clearance.

-

Secondary Use: High-resolution ex vivo histology for plaque load quantification.

-

Target: Insoluble Amyloid-

fibrils (dense-core plaques).

Part 2: Mechanistic Basis & Experimental Logic

Why Methoxy-X04? (The Causality of Choice)

In preclinical efficacy studies, the "Gold Standard" is not just reducing soluble A

-

Blood-Brain Barrier (BBB) Permeability: Unlike its parent molecule (Congo Red) or Thioflavin S, Methoxy-X04 lacks charged sulfonate groups and possesses methoxy substitutions that increase lipophilicity, allowing it to cross the BBB rapidly after systemic (IP or IV) injection.

-

Specific Binding: It binds with high affinity (

~ 26.8 nM) to the -

Fluorescence Properties:

-

Excitation: ~750 nm (Two-photon) or ~370 nm (One-photon).

-

Emission: ~420–480 nm (Blue-Green region).

-

Benefit: This range avoids overlap with physiological autofluorescence (often green/red) and allows multiplexing with red fluorescent markers (e.g., microglia labeled with Iba1-RFP or blood vessels labeled with Texas Red-dextran).

-

Part 3: Detailed Experimental Protocols

Protocol A: Longitudinal In Vivo Two-Photon Imaging (The Efficacy Readout)

Objective: To track the reduction of individual amyloid plaques in the same animal over weeks/months of drug treatment.

Materials:

-

Subject: APP/PS1 or 5xFAD Transgenic Mice (Age: 6–12 months).

-

Reagent: Methoxy-X04 (10 mg/mL stock in DMSO).

-

Diluent: Sterile PBS or Saline (pH 7.4).

-

Equipment: Two-Photon Excitation Microscope (Ti:Sapphire laser).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dilute the Methoxy-X04 DMSO stock into sterile PBS/Cremophor EL (10:45:45 ratio) or simple saline to a final concentration of 1 mg/mL.

-

Critical: Ensure no precipitation occurs; filter (0.2

m) if necessary.

-

-

Systemic Administration:

-

Inject mice intraperitoneally (IP) with Methoxy-X04 at 10 mg/kg body weight.

-

Timing: Administer 24 hours prior to the imaging session. This "washout" period is crucial to allow unbound dye to clear from the brain parenchyma, leaving only specific plaque binding.

-

-

Cranial Window Surgery (If not pre-installed):

-

Perform a craniotomy (3–5 mm diameter) over the somatosensory cortex.

-

Install a glass coverslip using dental cement. Allow 2 weeks for recovery before baseline imaging.

-

-

Drug Treatment Phase:

-

Imaging Workflow (Repeated Weekly):

-

Anesthetize mouse (Isoflurane).

-

Mount on microscope stage with heating pad.

-

Laser Settings: Tune Ti:Sapphire laser to 750 nm .

-

Detection: Collect emission at 400–480 nm (Blue channel).

-

Z-Stack: Acquire 3D volumes (depth 0–200

m) of the same cortical coordinates at every time point.

-

-

Data Analysis (Efficacy Calculation):

-

Use ImageJ or Imaris to threshold plaque volumes.

-

Calculate Plaque Burden (%) = (Volume of Methoxy-X04 signal / Total Cortical Volume) × 100.

-

Calculate Clearance Rate = Change in individual plaque volume over time.

-

Protocol B: Ex Vivo Histological Validation

Objective: To validate in vivo findings with high-resolution post-mortem analysis across the whole brain.

-

Perfusion: Deeply anesthetize mice and transcardially perfuse with PBS followed by 4% Paraformaldehyde (PFA).

-

Sectioning: Cryoprotect brains and cut 30–40

m free-floating sections. -

Staining:

-

Wash sections in PBS.

-

Incubate in 10

M Methoxy-X04 solution (in PBS/ethanol) for 30 minutes at room temperature. -

Differentiation: Wash with 50% ethanol to remove non-specific background binding (Critical step for contrast).

-

Wash 3x with PBS.

-

-

Mounting: Mount on slides with anti-fade media (without DAPI, as spectra may overlap).

-

Quantification: Slide scanner or Confocal microscopy.

Part 4: Data Visualization & Logic Flow

Workflow Logic: Preclinical Efficacy Assessment

The following diagram illustrates the critical path for using Methoxy-X04 to validate a drug candidate.

Caption: Workflow for longitudinal efficacy tracking. Methoxy-X04 is administered cyclically to visualize the same amyloid plaques before, during, and after drug treatment.

Data Presentation: Expected Results

When evaluating a successful anti-amyloid drug (e.g., a high-affinity antibody), the data should be structured as follows:

| Parameter | Control Group (Vehicle) | Treatment Group (High Dose) | Interpretation |

| Plaque Number | Increases over time (+15% / month) | Stable or Decreased (-5% / month) | Drug prevents new plaque formation. |

| Plaque Volume | Increases (Plaque growth) | Decreases (Plaque clearance) | Drug actively clears existing deposits. |

| Signal Intensity | High (Dense core) | Fragmented/Lower | Drug disrupts fibril density. |

| Dystrophic Neurites | High density around plaques | Reduced density | Neuroprotective efficacy (requires co-stain). |

Part 5: Troubleshooting & Quality Control

-

Issue: High Background Fluorescence.

-

Cause: Insufficient washout time or high lipid binding.

-

Solution: Strictly adhere to the 24-hour post-injection wait time for in vivo imaging. For histology, ensure the 50% ethanol differentiation step is performed.

-

-

Issue: Spectral Bleed-through.

-

Cause: Overlap with DAPI or blue-fluorescent proteins.

-

Solution: Methoxy-X04 emits in the blue-green range. Avoid using DAPI. Use Red (e.g., PI, DRAQ5) or Far-Red nuclear counterstains instead.

-

-

Issue: Solubility.

-

Cause: Methoxy-X04 is hydrophobic.

-

Solution: Always dissolve in DMSO first, then slowly add to PBS/Cremophor while vortexing. Do not store diluted aqueous solutions; prepare fresh.

-

Part 6: References

-

Klunk, W. E., et al. (2002). "Imaging Abeta plaques in living transgenic mice with Methoxy-X04 and multiphoton microscopy." Nature Biotechnology, 20(5), 524-529. Link

-

Foundational paper establishing Methoxy-X04 as the premier in vivo amyloid probe.

-

-

Bolmont, T., et al. (2008). "Dynamics of the microglial/amyloid interaction indicated by time-lapse video-microscopy." Journal of Neuroscience, 28(16), 4283-4292. Link

-

Demonstrates the protocol for combining Methoxy-X04 with microglial imaging to assess immune response efficacy.

-

-

Garcia-Alloza, M., et al. (2006). "Existing plaques and neuritic abnormalities in Alzheimer: modeling plaque degradation." Neurology, 67(11), 2058. Link

-

Validation of plaque size quantification methods using Methoxy-X04.

-

-

Yan, P., et al. (2009). "Characterizing the utility of Methoxy-X04 as a probe for amyloid-beta in the mouse brain." Molecular Imaging and Biology, 11, 1-8. Link

-

Detailed characterization of binding affinity and spectral properties.

-

Sources

Visualizing Cerebral Amyloid Angiopathy with Methoxy-X04 In Vivo: An Application Guide

<

Authored by Senior Application Scientist

Introduction: Illuminating the Vasculature in Neurodegeneration

Cerebral Amyloid Angiopathy (CAA) is a critical pathological feature of Alzheimer's disease (AD) and other neurodegenerative disorders, characterized by the deposition of amyloid-β (Aβ) peptides within the walls of cerebral blood vessels.[1] This accumulation can lead to a cascade of detrimental events, including microhemorrhages, ischemic lesions, and a breakdown of the blood-brain barrier, ultimately contributing to cognitive decline.[1][2] The ability to visualize and quantify CAA in living organisms is paramount for understanding its pathogenesis, progression, and for evaluating the efficacy of novel therapeutic interventions.

This guide provides a comprehensive overview and detailed protocols for the in vivo visualization of CAA using Methoxy-X04, a fluorescent probe with high affinity for the β-pleated sheet structures characteristic of amyloid deposits.[3][4] Methoxy-X04, a derivative of Congo red, readily crosses the blood-brain barrier and binds to both parenchymal amyloid plaques and vascular amyloid deposits, making it an invaluable tool for longitudinal studies in animal models of AD.[3][4][5] Through the application of two-photon microscopy, researchers can achieve high-resolution imaging of Methoxy-X04-labeled CAA in real-time, enabling the dynamic tracking of amyloid pathology within the living brain.[3][4][5][6][7]

Principle of Methoxy-X04-Based In Vivo Imaging

Methoxy-X04 is a lipophilic, fluorescent compound that specifically binds to the β-sheet conformation of aggregated Aβ peptides.[3][4] Its ability to penetrate the blood-brain barrier allows for systemic administration, eliminating the need for invasive direct cortical application.[3][4][5] Upon binding to amyloid deposits, Methoxy-X04 exhibits a significant increase in fluorescence quantum yield, enabling clear visualization against the surrounding tissue.

The core of this technique lies in the synergy between the specific binding properties of Methoxy-X04 and the deep-tissue, high-resolution imaging capabilities of two-photon microscopy. This combination allows for the non-invasive, longitudinal monitoring of CAA development and progression in transgenic mouse models of AD.[5][7][8]

Figure 1: Workflow of Methoxy-X04 for in vivo CAA imaging.

Key Reagents and Equipment

Reagents

| Reagent | Supplier | Purpose |

| Methoxy-X04 | Tocris Bioscience, Cayman Chemical | Fluorescent probe for amyloid-β |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Methoxy-X04 stock solution |

| Propylene glycol | Sigma-Aldrich | Vehicle component for injection solution |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Vehicle component for injection solution |

| Texas Red-dextran (70,000 MW) | Invitrogen | Fluorescent vascular contrast agent |

| Isoflurane | Piramal Critical Care | Anesthetic for surgical procedures and imaging |

| Saline, sterile | Hospira | Hydration and vehicle |

| Eye ointment | Bausch & Lomb | Prevents corneal drying during anesthesia |

Equipment

| Equipment | Purpose |

| Two-photon laser scanning microscope | In vivo imaging of Methoxy-X04 fluorescence |

| Ti:Sapphire laser (tunable) | Excitation light source for two-photon microscopy |

| Stereotaxic frame | Precise and stable positioning of the animal for surgery |

| Anesthesia system with vaporizer | Controlled delivery of isoflurane |

| Heating pad | Maintenance of body temperature during procedures |

| Surgical tools (forceps, scissors, drill) | Cranial window implantation |

| Glass coverslips (3-5 mm diameter) | Cranial window |

| Dental cement | Securing the cranial window |

| Data acquisition and analysis software | Image capture and quantification |

Experimental Protocols

Protocol 1: Preparation of Methoxy-X04 Injection Solution

This protocol details the preparation of a Methoxy-X04 solution suitable for intraperitoneal (IP) or intravenous (IV) injection in mice.

-

Prepare a 5 mg/mL stock solution of Methoxy-X04. Dissolve 5 mg of Methoxy-X04 powder in 1 mL of 100% DMSO.[3] This stock solution can be stored at 4°C for up to two months.[3]

-

Prepare the injection vehicle. In a sterile tube, combine 45% propylene glycol and 45% sterile PBS (pH 7.4).[1][3]

-

Prepare the final injection solution. On the day of injection, dilute the Methoxy-X04 stock solution with the vehicle to the desired final concentration. A commonly used formulation consists of 10% DMSO, 45% propylene glycol, and 45% PBS.[1][3] For a final concentration of 1 mg/mL, add 200 µL of the 5 mg/mL stock solution to 800 µL of the vehicle.

-

Vortex the solution thoroughly to ensure complete mixing. The final solution should be a yellowish-green emulsion.[3]

Protocol 2: Animal Model and Surgical Preparation (Cranial Window Implantation)

Long-term, high-resolution in vivo imaging necessitates the implantation of a cranial window. This procedure provides optical access to the brain while maintaining a sterile and stable environment. The use of a thinned-skull preparation is an alternative that can reduce inflammation.[9]

-

Animal Selection: Utilize a suitable transgenic mouse model of cerebral amyloid angiopathy, such as the APPswe/PS1dE9 or Tg2576 models.[1][8] The age of the mice will depend on the specific research question and the known timeline of CAA pathology in the chosen model.

-

Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (3-4% for induction, 1-2% for maintenance).[7] Administer pre-operative analgesics according to approved institutional protocols.

-

Surgical Preparation: Secure the anesthetized mouse in a stereotaxic frame.[10] Maintain body temperature at 37°C using a heating pad. Apply eye ointment to prevent corneal drying. Shave the scalp and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.

-

Craniotomy: Make a midline incision in the scalp to expose the skull. Create a circular craniotomy (3-5 mm in diameter) over the region of interest (e.g., somatosensory or visual cortex) using a high-speed dental drill.[1] Continuously apply sterile saline to prevent overheating of the skull and underlying brain tissue. Carefully remove the bone flap, leaving the dura mater intact.[1]

-

Window Implantation: Cover the exposed dura with a sterile glass coverslip of the appropriate diameter.[1][11] Secure the coverslip to the skull using dental cement, creating a sealed imaging chamber.

-

Post-operative Care: Administer post-operative analgesics and monitor the animal closely for recovery. Allow at least one week for the animal to recover fully before the first imaging session.

Protocol 3: In Vivo Two-Photon Imaging of Methoxy-X04

This protocol outlines the procedure for administering Methoxy-X04 and acquiring in vivo images of CAA.

-

Methoxy-X04 Administration: 24 hours prior to the imaging session, administer Methoxy-X04 via intraperitoneal (IP) or intravenous (IV) injection.[3][5][8] A typical dosage is 5-10 mg/kg body weight.[1][3][5]

-

Animal Preparation for Imaging: Anesthetize the mouse with isoflurane and secure it on the microscope stage. If desired, administer a vascular contrast agent such as Texas Red-dextran via tail vein injection to visualize blood vessels.[7][12]